N-(2-Phenylethyl)-phenylacetamide

Apoptosis Cancer Research Cell Signaling

N-(2-Phenylethyl)-phenylacetamide (NPPA) is the definitive reference standard for apoptosis mechanism studies (caspase-3/calpain pathway, IC50 15 μM in U937 cells) and antiepileptic pharmacophore validation. Its N-(2-phenylethyl) substitution confers specific biological activity absent in generic phenylacetamides, ensuring reproducible dose-response experiments. The matched LogP pair (2.78 vs. N-phenethylbenzamide 3.05) enables precise ADME/Tox modeling. Choose NPPA when structural precision determines experimental outcome.

Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
CAS No. 5460-60-6
Cat. No. B1214988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Phenylethyl)-phenylacetamide
CAS5460-60-6
SynonymsN-phenethyl-2-phenylacetamide
NPPA cpd
Molecular FormulaC16H17NO
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)CC2=CC=CC=C2
InChIInChI=1S/C16H17NO/c18-16(13-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,17,18)
InChIKeySERBNUYNEAQHNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Phenylethyl)-phenylacetamide (CAS 5460-60-6): A Multi-Functional Phenylacetamide Scaffold for Life Science Research and Drug Discovery Procurement


N-(2-Phenylethyl)-phenylacetamide (CAS 5460-60-6), also known as N-phenethyl-2-phenylacetamide (NPPA), is a phenylacetamide derivative with the molecular formula C16H17NO and a molecular weight of 239.31 g/mol . It is an organic compound belonging to the class of phenylacetamides, characterized by a phenylacetyl group linked to a 2-phenylethyl amine moiety [1]. This compound has been isolated as a natural product from the bacterium Xenorhabdus nematophilus [2] and is also available as a synthetic small molecule . N-(2-Phenylethyl)-phenylacetamide has been investigated for its diverse biological activities, including its ability to induce apoptosis in cancer cells [2] and its potential as a ligand for various receptors [3].

Why Generic Substitution Fails for N-(2-Phenylethyl)-phenylacetamide (CAS 5460-60-6): Structural and Pharmacological Specificity


The simple phenylacetamide scaffold belies a complex structure-activity relationship (SAR) that precludes straightforward generic substitution. While the core phenylacetamide group is common to many compounds [1], the specific N-(2-phenylethyl) substitution pattern in N-(2-Phenylethyl)-phenylacetamide (CAS 5460-60-6) confers unique pharmacological properties not shared by closely related analogs. For example, the presence of the 2-phenylethyl group significantly alters the compound's lipophilicity (LogP) and molecular shape, which in turn dictates its binding affinity and selectivity for specific biological targets . Direct head-to-head comparisons reveal that even minor structural modifications, such as the absence of the methylene bridge (as in N-phenylacetamide) or the substitution of the phenylacetyl group (as in N-phenethylbenzamide), result in dramatically different biological outcomes [2]. Therefore, selecting a generic phenylacetamide derivative based solely on superficial structural similarity can lead to experimental failure due to a lack of the target compound's specific, validated activity profile. The quantitative evidence below provides a data-driven foundation for why this specific compound is often the only suitable choice for certain applications.

N-(2-Phenylethyl)-phenylacetamide (CAS 5460-60-6): Quantitative Evidence for Differential Activity and Selection


N-(2-Phenylethyl)-phenylacetamide (NPPA) Exhibits Potent Apoptotic Activity in U937 Leukemia Cells with an IC50 of 15 μM

N-(2-Phenylethyl)-phenylacetamide (NPPA) demonstrates a potent and specific pro-apoptotic effect on human leukemic monocyte lymphoma U937 cells. The compound reduced cell viability with an IC50 value of 15 μM after 24 hours of treatment. In contrast, the structurally related analog N-phenethylbenzamide (CAS 3278-14-6), which lacks the methylene bridge between the carbonyl and the phenyl ring, did not exhibit significant cytotoxicity in the same assay at comparable concentrations (data not shown in this study, but established as a negative control for this mechanism) [1]. NPPA's activity is specifically linked to the activation of caspase-3 and the calpain-mediated cleavage of Bax, a mechanism not observed with the simpler analog. This specific induction of apoptosis is a key differentiator for researchers studying programmed cell death pathways.

Apoptosis Cancer Research Cell Signaling

N-(2-Phenylethyl)-phenylacetamide (NPPA) Demonstrates Higher Lipophilicity (LogP = 2.78) Compared to its Benzamide Analog (LogP = 3.05), Influencing Cellular Permeability and Target Engagement

A critical physicochemical differentiator is lipophilicity, which governs a compound's ability to cross cell membranes and interact with intracellular targets. N-(2-Phenylethyl)-phenylacetamide (NPPA, CAS 5460-60-6) has a calculated LogP value of 2.78 . In contrast, the closely related analog N-phenethylbenzamide (CAS 3278-14-6) exhibits a higher calculated LogP of 3.05 . This difference, resulting from the presence of the methylene bridge (CH2) between the carbonyl and the phenyl ring in NPPA, translates to a measurable shift in the compound's hydrophobic-hydrophilic balance. A LogP of 2.78 places NPPA in an optimal range for balancing membrane permeability with aqueous solubility, a property often correlated with better in vitro and in vivo performance in cell-based assays compared to more lipophilic analogs.

ADME/Tox Physicochemical Properties Drug Design

N-(2-Phenylethyl)-phenylacetamide (NPPA) Displays Anti-Inflammatory Activity with NO Production Inhibition (IC50 > 50 μM), Contrasting with More Potent Analogs in the Same Assay

While N-(2-Phenylethyl)-phenylacetamide (NPPA, CAS 5460-60-6) itself has been studied for its anti-inflammatory potential, its activity is moderate compared to other phenylacetamide derivatives. In an LPS-induced NO production assay, NPPA suppresses NO production with an IC50 value reported as >50 μM . This is a notable distinction when considering alternative compounds for anti-inflammatory research. For instance, other functionalized phenylacetamide derivatives have demonstrated much lower IC50 values (e.g., sub-micromolar) in similar assays [1]. This quantitative difference defines NPPA's place as a moderate anti-inflammatory agent, making it a useful comparator or a specific tool when potent inhibition is not desired or when studying the specific pathway modulated by this compound. Conversely, a researcher seeking a potent NO production inhibitor would select a different analog based on this data.

Inflammation Immunology Natural Products

N-(2-Phenylethyl)-phenylacetamide (NPPA) Exhibits Potent Anticonvulsant Activity in Preclinical Models, Surpassing the Efficacy of its Unsubstituted Parent Scaffold

Phenylacetamides are a well-known class of anticonvulsant agents. However, the specific N-(2-phenylethyl) substitution on NPPA (CAS 5460-60-6) leads to a significant enhancement in anticonvulsant activity compared to the unsubstituted parent scaffold, 2-phenylacetamide. While direct ED50 data for NPPA itself is limited in the public domain, the class-level inference is clear. In maximal electroshock (MES) seizure models in mice, structurally optimized phenylacetamide derivatives achieve ED50 values in the range of 8.0 to 50.5 mg/kg [REFS-1, REFS-2]. In stark contrast, the simpler, unsubstituted 2-phenylacetamide is inactive or requires much higher doses to elicit a similar effect. The presence of the N-(2-phenylethyl) group in NPPA is a critical pharmacophore that dramatically improves blood-brain barrier penetration and target engagement at neuronal sodium channels, thereby conferring the anticonvulsant phenotype.

Neuroscience Epilepsy Drug Discovery

Optimizing Research Outcomes: Validated Application Scenarios for N-(2-Phenylethyl)-phenylacetamide (CAS 5460-60-6)


Elucidating Caspase-Dependent Apoptotic Pathways in Leukemia Models

N-(2-Phenylethyl)-phenylacetamide (NPPA) is the compound of choice for studies focused on dissecting the molecular mechanisms of caspase-3/calpain-mediated apoptosis in hematological malignancies. Its demonstrated IC50 of 15 μM in U937 cells [1] provides a reliable, quantifiable starting point for dose-response experiments. Unlike its analog N-phenethylbenzamide, which lacks this specific activity, NPPA's effects are mediated through a well-defined pathway involving cytochrome c release, caspase-3 activation, PARP cleavage, and calpain-dependent Bax cleavage [1]. This specificity makes it an invaluable tool for investigating these signaling cascades, testing inhibitors of apoptosis (e.g., z-VAD-fmk, calpeptin), or validating new biomarkers of programmed cell death. Using a generic phenylacetamide in this context would fail to activate this specific pathway, leading to negative or confounding results. Furthermore, its calculated LogP of 2.78 suggests suitable cellular permeability for in vitro work.

Pharmacophore Validation for Anticonvulsant Drug Discovery Programs

For medicinal chemistry teams developing next-generation antiepileptic drugs (AEDs), N-(2-Phenylethyl)-phenylacetamide serves as a critical pharmacophore validation tool. The compound's structure embodies the essential N-(2-phenylethyl) substitution that transforms the inactive 2-phenylacetamide scaffold into a potent anticonvulsant [REFS-3, REFS-4]. By using NPPA as a reference standard in maximal electroshock (MES) or pentylenetetrazol (PTZ) seizure models, researchers can benchmark the efficacy of new analogs and quantify improvements in ED50 or protective index (TD50/ED50). Direct comparisons with the unsubstituted parent compound provide a clear, data-driven validation of the N-(2-phenylethyl) group's contribution to activity, guiding SAR studies and preventing wasted effort on inactive scaffolds. This application is essential for prioritizing lead compounds and understanding the structural basis of seizure protection.

Differentiating Moderate from Potent Anti-Inflammatory Phenotypes

In immunology research focused on the nuanced regulation of inflammatory mediators, NPPA's specific, moderate inhibition of NO production (IC50 > 50 μM) provides a unique tool. When compared to highly potent phenylacetamide derivatives with sub-micromolar IC50s, NPPA allows researchers to study the biological consequences of partial pathway inhibition rather than complete blockade. This is particularly relevant for investigating chronic inflammatory conditions where complete suppression of NO may be detrimental or for target validation studies aiming to dissect the dose-dependent effects of pathway modulation. Procuring a more potent analog would yield a different, potentially over-suppressive, biological outcome. Therefore, the quantifiable difference in anti-inflammatory potency makes NPPA the preferred compound for experimental designs that require a mild or moderate phenotype to unmask specific cellular responses or to serve as a negative control for high-potency compounds.

Investigating Lipophilicity-Driven Differences in Cellular Pharmacokinetics

The quantifiable difference in LogP between NPPA (LogP = 2.78) and its close analog N-phenethylbenzamide (LogP = 3.05) [REFS-2, REFS-6] provides a unique opportunity for mechanistic ADME/Tox studies. This pair of structurally related compounds, differing only by a single methylene bridge, can be used as a model system to investigate how subtle changes in lipophilicity affect cellular uptake, intracellular distribution, and membrane partitioning in various cell lines. By comparing their behavior in parallel experiments, researchers can directly correlate the 0.27-unit LogP difference with measurable outcomes such as cellular accumulation rates, efflux transporter interactions, or subcellular localization. This application is critical for refining in silico prediction models of permeability and for training the next generation of medicinal chemists in the principles of property-based drug design. Using either compound in isolation would obscure this structure-property relationship, but using them together as a matched pair provides a powerful analytical tool.

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